molecular formula C11H10FN B11913951 7-Fluoro-2,4-dimethylquinoline CAS No. 708-72-5

7-Fluoro-2,4-dimethylquinoline

Cat. No.: B11913951
CAS No.: 708-72-5
M. Wt: 175.20 g/mol
InChI Key: CGAZFIDGJQHSBS-UHFFFAOYSA-N
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Description

7-Fluoro-2,4-dimethylquinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,4-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the reaction of 4-fluoroaniline with appropriate reagents to form the desired quinoline structure . Another approach involves the use of cyclocondensation reactions with various catalysts such as magnesium chloride or cupric nitrate .

Industrial Production Methods: Industrial production of fluorinated quinolines often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,4-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives with enhanced biological activities .

Scientific Research Applications

7-Fluoro-2,4-dimethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,4-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to its antibacterial effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 7-Fluoro-4-chloroquinoline
  • 6,7-Difluoroquinoline
  • 5,6,7,8-Tetrachloroquinoline

Comparison: 7-Fluoro-2,4-dimethylquinoline is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity. For example, the presence of both fluorine and methyl groups can enhance its lipophilicity and ability to penetrate biological membranes .

Properties

CAS No.

708-72-5

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

7-fluoro-2,4-dimethylquinoline

InChI

InChI=1S/C11H10FN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3

InChI Key

CGAZFIDGJQHSBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)F)C

Origin of Product

United States

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